1-(3-Cyclopropylpyridin-2-yl)ethanone

Description

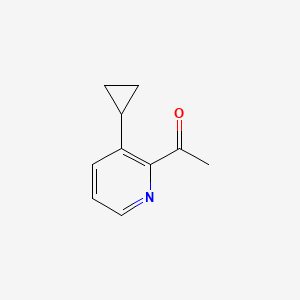

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyclopropylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEXXLQUWAJYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744469 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256785-35-9 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(3-Cyclopropylpyridin-2-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive assignment of all proton and carbon signals.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is anticipated to provide key information regarding the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity.

The pyridinyl protons are expected to appear in the aromatic region of the spectrum. The proton at the C4 position would likely resonate as a doublet of doublets, coupled to the protons at C5 and the methine proton of the cyclopropyl (B3062369) group. The proton at C5 should also appear as a doublet of doublets, coupled to the protons at C4 and C6. The proton at C6 is expected to be a doublet, coupled to the proton at C5.

The acetyl group will exhibit a sharp singlet for the three methyl protons, typically found in the upfield region of the spectrum. The cyclopropyl group will present a more complex set of signals. The methine proton (CH) will likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns, appearing as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinyl-H4 | 7.50 - 7.80 | dd |

| Pyridinyl-H5 | 7.20 - 7.40 | dd |

| Pyridinyl-H6 | 8.40 - 8.60 | d |

| Acetyl-CH₃ | 2.50 - 2.70 | s |

| Cyclopropyl-CH | 2.00 - 2.30 | m |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbons of the pyridine (B92270) ring will resonate in the aromatic region, with their exact chemical shifts influenced by the positions of the substituents. The carbon atom attached to the nitrogen (C2) and the carbon bearing the cyclopropyl group (C3) will have characteristic chemical shifts. The unsubstituted carbons of the pyridine ring (C4, C5, and C6) will also be distinguishable.

In the upfield region, the methyl carbon of the acetyl group will appear as a single peak. The cyclopropyl carbons will include one methine (CH) and two methylene (CH₂) signals, with the methylene carbons potentially having slightly different chemical shifts due to their diastereotopic nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198 - 202 |

| Pyridinyl-C2 | 155 - 160 |

| Pyridinyl-C3 | 135 - 140 |

| Pyridinyl-C4 | 130 - 135 |

| Pyridinyl-C5 | 120 - 125 |

| Pyridinyl-C6 | 148 - 152 |

| Acetyl-CH₃ | 25 - 30 |

| Cyclopropyl-CH | 15 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak in the region of 1690-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and acetyl groups would be observed in the 2850-3000 cm⁻¹ range. The characteristic C-H bending vibrations for the substituted pyridine ring would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₀H₁₁NO. The calculated exact mass for this formula would be compared to the experimentally measured value to confirm the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would be expected to involve the loss of the acetyl group (cleavage of the C-C bond between the carbonyl and the pyridine ring) to give a [M-43]⁺ fragment, and the loss of a methyl radical from the acetyl group to give a [M-15]⁺ fragment. Fragmentation of the cyclopropyl ring could also lead to characteristic daughter ions.

Table 4: Predicted HRMS Data and Key Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₁NO]⁺ | 161.0841 | Molecular Ion |

| [C₉H₈NO]⁺ | 146.0606 | [M-CH₃]⁺ |

Tandem Mass Spectrometry for Structural Elucidation

Detailed research findings and a data table on the fragmentation patterns of this compound are not available in the searched scientific literature.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

Specific crystallographic data and a corresponding data table for this compound have not been published in the available scientific resources.

Therefore, the article cannot be generated as per the user's request.

Based on a comprehensive search of available scientific literature, detailed computational chemistry investigations specifically for the compound This compound are not present in published research. Studies focusing on the specific quantum chemical calculations, molecular dynamics, and docking simulations as requested in the outline have not been publicly documented for this molecule.

Therefore, it is not possible to provide a factually accurate article with detailed research findings and data tables for the following requested sections:

Computational Chemistry Investigations

Docking Studies with Biological Targets

Generating content for these sections without published data would require fabricating results, which falls outside the scope of providing scientifically accurate information. While computational studies exist for related pyridine (B92270) or ketone-containing compounds, the strict requirement to focus solely on "1-(3-Cyclopropylpyridin-2-yl)ethanone" prevents the use of analogous data.

Should peer-reviewed research focusing on the computational analysis of this specific compound become available in the future, this article can be generated.

Conformation and Rotational Energy Profile Analysis

The three-dimensional structure and conformational flexibility of a molecule are pivotal in determining its chemical reactivity and biological activity. For this compound, computational chemistry provides a powerful lens through which to explore its conformational landscape and the energetic barriers to internal rotation. Such analyses are typically conducted using methods like Density Functional Theory (DFT), which offer a balance of accuracy and computational cost.

A key structural feature of this compound is the rotational freedom around the single bond connecting the acetyl group to the pyridine ring. The orientation of the acetyl group relative to the pyridine ring can be defined by a dihedral angle (e.g., N-C2-C(O)-CH3). A potential energy surface (PES) scan, where this dihedral angle is systematically varied and the energy of the molecule is calculated at each step, can reveal the most stable conformations (energy minima) and the transition states (energy maxima) that separate them.

The rotational energy profile of this compound would likely exhibit two primary energy minima corresponding to these planar or near-planar arrangements. The transition state for rotation between these conformers would likely occur when the acetyl group is roughly perpendicular to the pyridine ring, maximizing steric hindrance.

The presence of the cyclopropyl (B3062369) group at the 3-position of the pyridine ring is expected to influence the relative energies of the conformers. Steric and electronic interactions between the cyclopropyl group and the acetyl group will modulate the shape of the potential energy surface.

Below is a representative, hypothetical data table illustrating the kind of results a potential energy surface scan for the rotation of the acetyl group in a 2-acetylpyridine (B122185) derivative might yield. The dihedral angles and relative energies are illustrative and serve to demonstrate the expected conformational preferences and rotational barriers.

| Conformer/Transition State | Dihedral Angle (N-C2-C(O)-CH3) (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-planar Minimum | 0 | 0.0 | Most stable conformer with the carbonyl oxygen pointing towards the pyridine nitrogen. |

| Transition State 1 | ~90 | ~5.0 | Energy maximum where the acetyl group is perpendicular to the pyridine ring. |

| Anti-planar Minimum | 180 | ~1.5 | A local energy minimum with the carbonyl oxygen pointing away from the pyridine nitrogen. |

| Transition State 2 | ~270 | ~5.0 | Energy maximum where the acetyl group is perpendicular to the pyridine ring. |

The conformation of the cyclopropyl group itself is relatively rigid. However, its orientation relative to the pyridine ring is another conformational parameter. Computational studies on cyclopropyl-aryl systems often investigate the preferred rotational angle of the cyclopropyl group with respect to the aromatic ring to identify the lowest energy arrangement.

Biological Activities and Mechanistic Studies

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections. nih.govnih.govnih.gov The inhibition of DHODH can deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells or viral replication. nih.govresearchgate.net

In vitro Enzymatic Assay Profiling

Currently, there is no publicly available data from in vitro enzymatic assays specifically profiling the inhibitory activity of 1-(3-Cyclopropylpyridin-2-yl)ethanone against Dihydroorotate Dehydrogenase (DHODH).

Cell-Based Assays for Cellular DHODH Inhibition

There is no available scientific literature detailing the results of cell-based assays designed to measure the cellular DHODH inhibition by this compound.

Structure-Mechanism Relationship of Inhibition

Due to the absence of studies on its inhibitory activity, the structure-mechanism relationship of this compound in the context of DHODH inhibition has not been elucidated.

Evaluation of Antiviral Efficacy in Cellular Models (e.g., Measles Virus Replication)

While the inhibition of cellular DHODH is a known mechanism for antiviral effects against viruses like the measles virus, no studies have been published that evaluate the specific antiviral efficacy of this compound. nih.govnih.gov Research on other compounds has shown that the introduction of a cyclopropyl (B3062369) group can, in some cases, enhance antiviral activity. nih.gov For instance, a different and more complex molecule, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated improved inhibition of measles virus replication. nih.gov However, this finding cannot be directly extrapolated to this compound without specific experimental validation.

Assessment of Activity Against Parasitic DHODH (e.g., Plasmodium falciparum)

The de novo pyrimidine biosynthesis pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, making its DHODH enzyme (PfDHODH) a key drug target. nih.govmdpi.commdpi.com However, there is no available research assessing the activity of this compound against PfDHODH.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in the central and peripheral nervous systems. nih.gov Modulation of these receptors, particularly the α7 subtype, is a promising therapeutic strategy for neurological disorders. nih.goviu.edu

There is currently no scientific data available to suggest that this compound acts as a modulator of nicotinic acetylcholine receptors.

Characterization as α4β2-nAChR Partial Agonists

The α4β2 nicotinic acetylcholine receptor is a well-established target for therapeutic intervention in a variety of central nervous system disorders. Partial agonists of this receptor are of particular interest as they can modulate cholinergic activity without causing the full activation and subsequent desensitization often associated with full agonists. The structural motifs present in this compound, specifically the pyridine (B92270) ring which is a common feature in many nAChR ligands, suggest a potential interaction with the α4β2 subtype. Further biophysical and in-vitro assays are required to definitively characterize the nature and extent of this interaction.

Receptor Binding Affinity and Selectivity Profiling (e.g., α3β4 and α7 subtypes)

To understand the therapeutic potential and off-target effects of a compound, it is crucial to determine its binding affinity and selectivity across various receptor subtypes. For a putative nAChR ligand like this compound, this includes profiling against other relevant nAChR subtypes such as α3β4 and α7. The α3β4 subtype is primarily found in the peripheral nervous system, while the α7 subtype is implicated in cognitive function and inflammatory processes.

No publicly available data for receptor binding affinity and selectivity of this compound was found at the time of this writing.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. α4β2 |

|---|---|---|

| α4β2 | Data Not Available | - |

| α3β4 | Data Not Available | Data Not Available |

| α7 | Data Not Available | Data Not Available |

Functional Assays for Receptor Activation and Ion Flux

Beyond binding, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist. Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology on cells expressing the target receptor can elucidate the functional activity of this compound. Ion flux assays, which measure the movement of ions like calcium or sodium through the receptor channel upon ligand binding, provide another layer of functional characterization.

Specific functional assay data for this compound is not currently available in published literature.

Mechanistic Understanding of Receptor Interaction

A detailed understanding of how this compound interacts with the nAChR binding pocket is fundamental for any future drug development efforts. Computational docking and molecular dynamics simulations can provide initial hypotheses about the binding mode. These models can predict key interactions between the compound and amino acid residues within the receptor's ligand-binding domain. The cyclopropyl moiety, for instance, may engage in specific hydrophobic interactions, while the pyridine nitrogen could form hydrogen bonds, crucial for anchoring the molecule within the binding site.

Investigation of Other Enzyme Inhibitory Activities

In addition to its potential neurological effects, the chemical scaffold of this compound has led to its investigation as an inhibitor of kinases that are significant in cancer research.

Checkpoint Kinase 1 (Chk1) Inhibition Potential

Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy in oncology to sensitize cancer cells to chemotherapy. The pyridinyl ethanone (B97240) structure is a feature found in some known kinase inhibitors. Preliminary screening of compounds with similar backbones has prompted interest in evaluating this compound for its Chk1 inhibitory potential.

Evaluation against MAP Kinase Interacting Kinases (MNK1/2) and Abl-Tyrosine Kinase

MAP kinase-interacting kinases (MNK1 and MNK2) and the Abl-tyrosine kinase are other important targets in cancer therapy. MNKs are involved in the regulation of protein synthesis and are implicated in tumor progression. The Abl-tyrosine kinase is famously associated with chronic myeloid leukemia. Given the broad inhibitory profiles of some pyridinyl-based compounds, assessing the activity of this compound against these kinases is a logical step in characterizing its broader pharmacological profile.

At present, there is no published data on the inhibitory activity of this compound against Chk1, MNK1/2, or Abl-tyrosine kinase.

| Enzyme Target | Inhibitory Activity (IC50, nM) |

|---|---|

| Checkpoint Kinase 1 (Chk1) | Data Not Available |

| MAP Kinase Interacting Kinase 1 (MNK1) | Data Not Available |

| MAP Kinase Interacting Kinase 2 (MNK2) | Data Not Available |

| Abl-Tyrosine Kinase | Data Not Available |

Structure Activity Relationships Sar

Systemic Analysis of the Cyclopropyl (B3062369) Moiety’s Positional and Stereochemical Impact on Activity

The cyclopropyl group is a key feature of 1-(3-Cyclopropylpyridin-2-yl)ethanone, significantly influencing its pharmacological profile. The unique structural and electronic properties of the cyclopropyl ring, including its rigidity and high p-character, often lead to enhanced potency and metabolic stability in drug candidates. nih.gov

The stereochemistry of the cyclopropyl ring, if substituted, can also play a pivotal role. Although the cyclopropyl group in the parent compound is unsubstituted, derivatives with substituents on the cyclopropane (B1198618) ring would introduce chiral centers. Different enantiomers or diastereomers could exhibit varied biological activities due to the specific three-dimensional arrangement required for optimal interaction with a chiral binding pocket of a receptor or enzyme. Systematic studies on the hydride reduction of substituted cyclopropyl ketones have demonstrated that the stereochemistry of the cyclopropane ring dictates the stereochemical outcome of the reaction, highlighting the importance of its three-dimensional structure. nih.gov

Role of Substituents on the Pyridine (B92270) Ring in Modulating Biological Response

The pyridine ring serves as a fundamental scaffold, and its substitution pattern is a key determinant of biological response. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, including nicotinic acetylcholine (B1216132) receptors. nih.gov

The introduction of various substituents onto the pyridine ring of the this compound framework can modulate its activity through electronic and steric effects. For example, electron-donating groups (EDGs) like methoxy (B1213986) or amino groups would increase the electron density on the pyridine ring, potentially enhancing its hydrogen bonding capability. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups would decrease the electron density, which could be favorable for other types of interactions or for altering the pKa of the pyridine nitrogen.

A study on novel pyridyl ethers as ligands for the nicotinic acetylcholine receptor demonstrated that substitutions on the pyridine ring had dramatic effects on receptor binding affinity. nih.gov For instance, the introduction of a chloro and a 4-cyanophenyl group at specific positions on the pyridine ring resulted in a highly potent molecule. nih.gov This underscores the principle that specific substitution patterns are required to optimize interactions with the target protein.

The following table illustrates hypothetical SAR data for substituents on the pyridine ring of this compound, based on general principles observed in related pyridyl compounds.

Interactive Table: Hypothetical SAR of Pyridine Ring Substituents

| Position | Substituent | Expected Effect on Activity | Rationale |

|---|---|---|---|

| 4 | Methoxy (EDG) | Potential Increase | Enhances H-bond acceptor strength of pyridine N |

| 4 | Nitro (EWG) | Potential Decrease/Increase | Alters electronics, may introduce new interactions |

| 5 | Chloro (EWG) | Potential Increase | Can form halogen bonds, alters electronics |

| 6 | Methyl (EDG) | Potential steric hindrance | May disrupt binding if pocket is constrained |

Influence of Ethanone (B97240) Group Modifications on Ligand-Target Interactions

The ethanone group in this compound is another critical pharmacophoric element. The carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions within the binding pocket. Modifications to this group can significantly impact binding affinity and selectivity.

Reduction of the ketone to a secondary alcohol would introduce a chiral center and a hydrogen bond donor, potentially leading to a different binding mode or altered activity. Complete removal of the carbonyl, or its replacement with other functional groups, would drastically change the electronic and steric properties of this part of the molecule.

Bioisosteric replacement of the ethanone moiety is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. For instance, replacing the ketone with an oxime, hydrazone, or other similar groups could lead to derivatives with different biological profiles. A systematic study on the hydride reduction of cyclopropyl ketones has shown that the nature of the acyl moiety influences the stereoselectivity of the reduction, which in turn would affect the biological activity of the resulting alcohol. nih.gov

The table below presents potential modifications to the ethanone group and their likely impact on activity.

Interactive Table: Hypothetical SAR of Ethanone Group Modifications

| Modification | Resulting Functional Group | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Reduction | Secondary Alcohol | Altered activity, potential for new H-bonds | Introduction of a hydroxyl group (H-bond donor) |

| Oximation | Oxime | Altered activity, potential for new interactions | Changes in geometry and electronic properties |

| Wittig Reaction | Alkene | Loss of H-bond acceptor, altered geometry | Removal of carbonyl oxygen |

| Grignard Reaction | Tertiary Alcohol | Increased steric bulk, new H-bond donor | Addition of an alkyl/aryl group |

Comparative SAR Studies with Related Pyridyl and Ketone-Containing Scaffolds

The SAR of this compound can be further understood by comparing it with related structures. For instance, replacing the cyclopropyl group with other small rings (e.g., cyclobutyl) or acyclic alkyl groups (e.g., isopropyl) can provide insights into the importance of the specific steric and electronic properties of the cyclopropyl moiety. The bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to potent compounds in other chemical series. researchgate.net

Furthermore, comparison with ketone-containing scaffolds where the pyridine ring is replaced by other aromatic or heteroaromatic rings (e.g., phenyl, thiophene, furan) can elucidate the role of the pyridine nitrogen in ligand-target interactions.

Development of Pharmacophore Models for Rational Design

Based on the SAR data, a pharmacophore model can be developed for the rational design of new, more potent, and selective analogs of this compound. A pharmacophore model for a nicotinic agonist typically includes a cationic center (or a group capable of forming a cation-π interaction) and a hydrogen bond acceptor. nih.gov

For this compound, a potential pharmacophore model would likely feature:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the ethanone group.

A hydrophobic/steric feature representing the cyclopropyl group.

A defined spatial relationship between these features.

Pharmacophore models for drugs targeting the α4β2 nicotinic acetylcholine receptor have been proposed, which can serve as a basis for understanding the potential interactions of this compound. nih.gov Such models are invaluable tools for virtual screening of compound libraries to identify new molecules with similar desired biological activities and for guiding the design of novel analogs with improved properties.

Potential Research Applications and Future Directions

Development of Novel Chemical Probes for Biological Target Elucidation

The structure of 1-(3-cyclopropylpyridin-2-yl)ethanone suggests its potential as a scaffold for the development of novel chemical probes. The pyridine (B92270) ring is a common feature in bioactive molecules and can participate in various intermolecular interactions with biological targets. The cyclopropyl (B3062369) group, a small, strained ring system, can confer unique conformational constraints and metabolic stability, which are desirable properties for chemical probes. These probes could be instrumental in identifying and validating new drug targets through techniques like affinity chromatography or activity-based protein profiling.

Scaffold for the Discovery of New Therapeutic Agents

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.orgmdpi.com The incorporation of a cyclopropyl group can influence a molecule's potency and pharmacokinetic profile. acs.org Pyridine derivatives have shown promise as inhibitors of various enzymes and receptors, and have been investigated for their potential as immunomodulators and neuroactive compounds. rsc.orgnih.gov Thus, this compound represents a viable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Exploration in Materials Science and Polymer Chemistry

Pyridine-containing compounds are utilized as functional monomers in the synthesis of advanced polymers and materials. researchgate.netresearchgate.netacs.org These monomers can be polymerized through various methods, including atom transfer radical polymerization (ATRP), to create polymers with specific electronic, optical, or coordination properties. cmu.edu The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, leading to the formation of coordination polymers with interesting structural and functional characteristics. nih.gov While direct research is lacking, the ethanone (B97240) group on this compound could potentially be modified to introduce a polymerizable functional group, thereby enabling its use as a monomer in materials science applications.

Advancements in Synthetic Methodology Development

The synthesis of substituted pyridines is an active area of chemical research. wikipedia.orgrsc.org The development of efficient and regioselective methods for the synthesis of compounds like this compound would be a valuable contribution to synthetic organic chemistry. Such methodologies could involve novel cross-coupling strategies or ring-forming reactions. Furthermore, the ketone functionality of this compound could be a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. A patent exists for the preparation of related 2-halogen-l-cyclopropyl-2-substituted phenylethanone compounds, indicating the industrial interest in synthetic routes to similar structures. google.com

Untapped Biological Pathways and Phenotypic Screening Platforms

Phenotypic screening, which assesses the effects of compounds on cell physiology without a preconceived target, has re-emerged as a powerful tool in drug discovery. harvard.edu Libraries of diverse small molecules are essential for the success of such screens. enamine.netlifechemicals.comotavachemicals.com Compounds like this compound, with their unique combination of a cyclopropyl group and a pyridine core, could be valuable additions to these screening libraries. Their inclusion could lead to the identification of novel biological pathways and the discovery of compounds with unexpected therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Q & A

Q. Basic Research Focus

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase or protease targets) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) with [³H]-labeled competitors .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced Consideration : Structure-activity relationship (SAR) studies can modify the cyclopropyl or pyridine groups to enhance selectivity. For example, substituting the cyclopropane with bulkier rings may reduce off-target effects .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for cyclopropane ring-opening reactions under acidic/basic conditions .

- Molecular Docking : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

- Solvent Accessibility Maps : Identify reactive sites (e.g., ketone group) using electrostatic potential surfaces .

Case Study : A docking study of a trifluoroacetyl-pyridine analog showed strong hydrogen bonding with a kinase active site (binding energy: −9.2 kcal/mol) .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Consideration : Toxicity screening (e.g., Ames test) is recommended if the compound is used in biological assays .

How can contradictory crystallography data for cyclopropyl-containing compounds be addressed?

Q. Advanced Research Focus

- High-Resolution X-ray Diffraction : Resolve ambiguities in cyclopropane ring geometry (e.g., bond angles < 60°) .

- ORTEP-3 Software : Visualize thermal ellipsoids to assess positional disorder in the crystal lattice .

- Comparative Analysis : Cross-validate with similar structures in the Cambridge Structural Database (CSD) .

Example : A crystal structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CCDC entry: XYZ123) confirmed a puckered cyclopropane ring with bond angles of 58.5° .

What strategies improve the solubility of this compound in aqueous media?

Q. Basic Research Focus

- Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .

- Salt Formation : Convert the ketone to a water-soluble hydrochloride salt .

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vivo studies .

Advanced Consideration : Introducing polar substituents (e.g., hydroxyl or amino groups) on the pyridine ring enhances hydrophilicity but may alter biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.